molecular formula C10H7FN2O2 B1361997 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 851721-89-6

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B1361997
CAS No.: 851721-89-6
M. Wt: 206.17 g/mol
InChI Key: FNLCJIQJPGSGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid has been explored in the synthesis and structure-activity relationships of kinase inhibitors. It's utilized in the development of selective p38α MAPK, CK1δ, and JAK2 inhibitors with improved water solubility. The kinase selectivity is influenced by the heteroaryl group at imidazole C-5 and the position of a carboxylic acid at imidazole C-2 (Seerden et al., 2014).

Anticancer Properties

This compound has been used in the synthesis of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters. These derivatives showed significant antiproliferative effects against various breast cancer cell lines, offering a potential lead for developing more effective cancer therapeutics (Karthikeyan et al., 2017).

Coordination Polymers and MOFs

This compound has been used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These polymers demonstrate the versatile coordination abilities and applications in areas like catalysis, gas storage, and separation (Guo et al., 2013).

Process Intensification in Chemical Synthesis

The compound is involved in high-temperature/high-pressure continuous flow synthesis, particularly in the context of creating 1H-4-substituted imidazoles, which are key building blocks in synthesizing NS5A inhibitors like daclatasvir. This showcases its role in process intensification and environmental impact reduction in chemical synthesis (Carneiro et al., 2015).

Radiolabeling and Imaging Agents

It has been employed in the synthesis of radiolabeled analogues of metomidate, such as various fluorinated imidazole carboxylates. These compounds have potential as adrenocortical imaging agents, indicating its significance in diagnostic and imaging applications in medicine (Erlandsson et al., 2009).

Photophysical Studies

This compound derivatives have been used in photophysical studies, especially in the synthesis of compounds like 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole. Such studies are crucial for understanding the fluorescence and absorption characteristics of these compounds (Kalaiarasi et al., 2017).

Properties

IUPAC Name

3-(4-fluorophenyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLCJIQJPGSGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368779
Record name 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851721-89-6
Record name 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851721-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid (14b) was prepared in a similar manner as that described for the synthesis of compound 7 using ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (14a) (143 mg, 0.61 mmol), lithium hydroxide (59 mg, 2.44 mmol), THF (0.2 mL), methanol (0.4 mL), and water (0.8 mL).
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.